molecular formula C32H50O4 B10842858 3beta-Acetoxyolean-12-en-27-oic acid

3beta-Acetoxyolean-12-en-27-oic acid

Cat. No.: B10842858
M. Wt: 498.7 g/mol
InChI Key: IQYUEJTVDLHZDJ-PVLVPSCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3beta-acetoxyolean-12-en-27-oic acid: is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-acetoxyolean-12-en-27-oic acid typically involves the acetylation of oleanolic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its acetylation under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3beta-acetoxyolean-12-en-27-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.

    Biology: Studied for its role in modulating biological pathways and cellular processes.

    Medicine: Investigated for its anti-inflammatory, anti-tumor, and hepatoprotective properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3beta-acetoxyolean-12-en-27-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(4aR,6aR,6aR,6bR,10S,12aR,14bR)-10-acetyloxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-30(7)23(28(25,4)5)11-14-31(8)24(30)10-9-21-22-19-27(2,3)15-16-29(22,6)17-18-32(21,31)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23?,24+,25-,29+,30-,31+,32+/m0/s1

InChI Key

IQYUEJTVDLHZDJ-PVLVPSCMSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C(=O)O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.